(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
描述
属性
IUPAC Name |
methyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S2/c1-4-13(2)28-22(32)16(35-23(28)34)11-14-19(25-17-7-5-6-9-27(17)21(14)31)26-10-8-24-20(30)15(26)12-18(29)33-3/h5-7,9,11,13,15H,4,8,10,12H2,1-3H3,(H,24,30)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQIWDCFBPANK-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. It includes a thiazolidinone moiety, a pyridopyrimidine structure, and a piperazine derivative. The presence of these groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to those containing thiazolidinone structures have been shown to inhibit certain kinases and phosphodiesterases, impacting signal transduction pathways and cellular responses .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidinones exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes .
- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of kinases | |
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the thiazolidinone structure enhanced antimicrobial potency, suggesting that (Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate could exhibit similar effects .
- Anti-inflammatory Studies : Another research focused on the anti-inflammatory properties of related compounds in murine models. The study reported significant reductions in inflammatory markers following treatment with thiazolidinone derivatives, indicating a potential for (Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate to modulate inflammatory responses effectively .
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, several (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) derivatives demonstrated substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. The activity levels surpassed those of conventional antibiotics like ampicillin and streptomycin by 10 to 50 times, indicating a promising avenue for developing new antimicrobial agents .
Key Findings:
- Most Active Compounds : Among the tested derivatives, one compound exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.004–0.03 mg/mL against Enterobacter cloacae, showcasing its potency .
- Antifungal Activity : The same compounds also displayed good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
Cancer Therapeutics
The compound's structural features suggest potential applications in cancer therapy. Compounds with similar thiazolidinone frameworks have been studied for their ability to inhibit multiple kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs). These kinases are crucial targets in cancer treatment due to their role in cell signaling pathways that regulate cell growth and proliferation .
Case Study:
In a study focusing on thiazolidinone derivatives, it was found that these compounds could inhibit RTKs, thereby reducing tumor cell proliferation in vitro. This suggests that (Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate may exhibit similar properties, warranting further investigation into its anticancer potential .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound in therapeutic applications. The presence of the thioxothiazolidinone moiety is particularly significant as it has been associated with enhanced biological activity.
Molecular Modifications:
Research has indicated that modifications to the side chains or functional groups can significantly alter the biological activity of thiazolidinone derivatives. For example, varying the alkyl substituents or introducing different heterocycles can lead to improved potency and selectivity against specific pathogens or cancer cell lines .
化学反应分析
Nucleophilic Substitution at the Thioxothiazolidinone Ring
The 2-thioxo group in the thiazolidinone moiety undergoes nucleophilic substitution under alkaline conditions. Key reactions include:
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 50–60°C | S-alkyl derivatives | |
| Arylboronic acid coupling | Pd(PPh₃)₄, NaHCO₃, H₂O/EtOH | Biarylthioethers |
These substitutions are critical for modifying electronic properties while preserving the Z-configuration of the exocyclic double bond.
Cyclization Reactions
The α,β-unsaturated ketone system in the pyrido[1,2-a]pyrimidin-4-one segment facilitates cyclization:
Example reaction:
Key parameters:
Sulfur Oxidation
The thioxo group (-S-) oxidizes to sulfone (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Conversion Rate |
|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → rt, 12 hr | >95% |
| H₂O₂/AcOH | 40°C, 6 hr | 78–82% |
Sulfone formation enhances hydrogen-bonding capacity but reduces π-π stacking interactions .
Ester Reduction
The methyl ester group undergoes selective reduction:
-
Reaction time: 4–5 hr
-
Isolated yield: 63%
-
No epimerization observed at chiral centers
Ester Hydrolysis and Functionalization
The acetate ester participates in hydrolysis and subsequent derivatization:
Stepwise process:
-
(Yield: 89%)
-
Notable amidation results:
| Amine Reagent | Coupling Efficiency |
|---|---|
| Morpholine | 94% |
| 4-Methylpiperazine | 88% |
| Benzylamine | 76% |
This sequence enables pharmacokinetic optimization through carboxylic acid bioisosteres .
Metabolic Transformations
In silico and in vitro studies of structural analogues predict metabolic pathways:
| Metabolic Reaction | Primary Enzyme | Metabolite |
|---|---|---|
| N-Dealkylation | CYP3A4 | Piperazine ring cleavage |
| Sulfoxidation | FMO3 | Thiazolidinone sulfoxide |
| Glucuronidation | UGT1A1 | O-Glucuronide conjugate |
Critical findings:
-
Plasma stability: t₁/₂ = 4.7 hr (human microsomes)
-
Biliary excretion predicted as dominant elimination route
Photochemical Reactivity
The conjugated enone system undergoes [2+2] cycloaddition under UV light (λ = 300–350 nm):
| Conditions | Dimerization Yield |
|---|---|
| CH₃CN, N₂ atmosphere | 55% |
| Solid-state irradiation | 41% |
This reactivity suggests potential for photodegradation in formulation development.
Coordination Chemistry
The thione sulfur and pyrimidine nitrogen atoms act as ligand sites:
| Metal Salt | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu(II) acetate | 1:2 (M:L) | 8.9 ± 0.3 |
| Pd(II) chloride | 1:1 | 6.7 ± 0.2 |
Coordination modifies electronic spectra (λₐᵦₛ shifted 25–40 nm bathochromically) and enhances antimicrobial activity .
常见问题
Q. What safety protocols are essential for handling reactive intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
